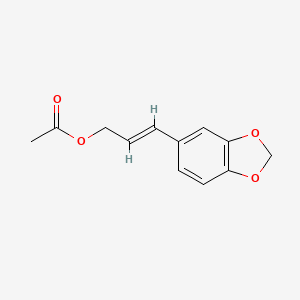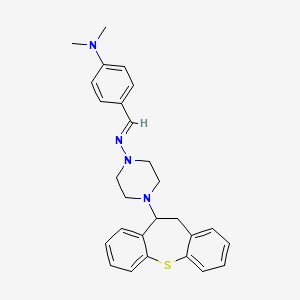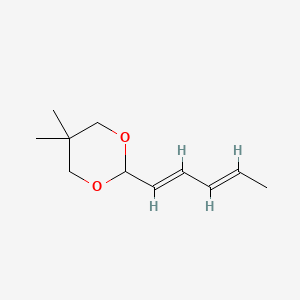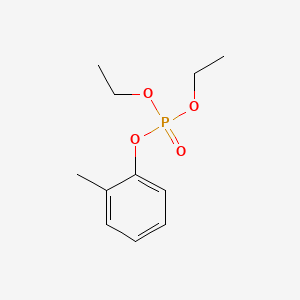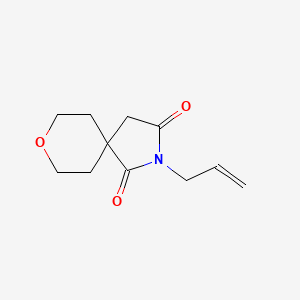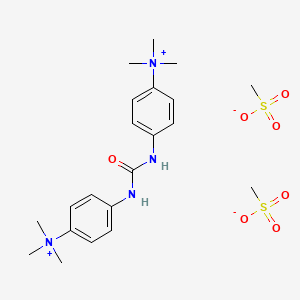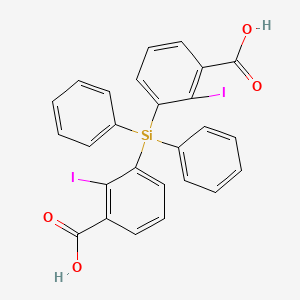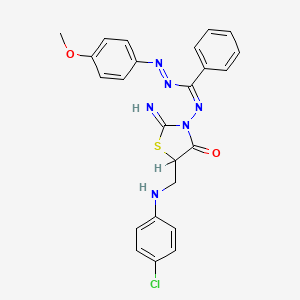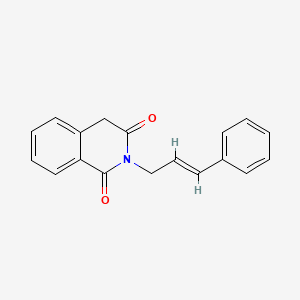
2-(3-Phenyl-2-propenyl)-1,3(2H,4H)-isoquinolinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Phenyl-2-propenyl)-1,3(2H,4H)-isoquinolinedione is an organic compound that belongs to the class of isoquinolinediones This compound is characterized by the presence of a phenyl group attached to a propenyl chain, which is further connected to an isoquinolinedione core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Phenyl-2-propenyl)-1,3(2H,4H)-isoquinolinedione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as isoquinoline derivatives and cinnamaldehyde.
Condensation Reaction: The key step involves a condensation reaction between the isoquinoline derivative and cinnamaldehyde in the presence of a suitable catalyst, such as piperidine or pyridine.
Cyclization: The resulting intermediate undergoes cyclization to form the isoquinolinedione core.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated purification systems to enhance efficiency.
化学反応の分析
Types of Reactions
2-(3-Phenyl-2-propenyl)-1,3(2H,4H)-isoquinolinedione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the isoquinolinedione to isoquinoline derivatives.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Isoquinoline derivatives.
Substitution: Various substituted isoquinolinediones.
科学的研究の応用
2-(3-Phenyl-2-propenyl)-1,3(2H,4H)-isoquinolinedione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, such as anticancer and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of novel materials and chemical processes.
作用機序
The mechanism of action of 2-(3-Phenyl-2-propenyl)-1,3(2H,4H)-isoquinolinedione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction.
Altering Gene Expression: Affecting the expression of genes related to cell growth and survival.
類似化合物との比較
Similar Compounds
2-(3-Phenyl-2-propenyl)-1,3(2H,4H)-isoquinolinedione: Unique due to its specific structural features and biological activities.
Isoquinoline Derivatives: Share the isoquinoline core but differ in substituents and biological properties.
Quinones: Structurally related but differ in oxidation state and reactivity.
Uniqueness
This compound stands out due to its unique combination of a phenyl-propenyl chain and isoquinolinedione core, which imparts distinct chemical reactivity and potential biological activities.
特性
CAS番号 |
126070-18-6 |
|---|---|
分子式 |
C18H15NO2 |
分子量 |
277.3 g/mol |
IUPAC名 |
2-[(E)-3-phenylprop-2-enyl]-4H-isoquinoline-1,3-dione |
InChI |
InChI=1S/C18H15NO2/c20-17-13-15-10-4-5-11-16(15)18(21)19(17)12-6-9-14-7-2-1-3-8-14/h1-11H,12-13H2/b9-6+ |
InChIキー |
BAUSPLLNLSKONS-RMKNXTFCSA-N |
異性体SMILES |
C1C2=CC=CC=C2C(=O)N(C1=O)C/C=C/C3=CC=CC=C3 |
正規SMILES |
C1C2=CC=CC=C2C(=O)N(C1=O)CC=CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


